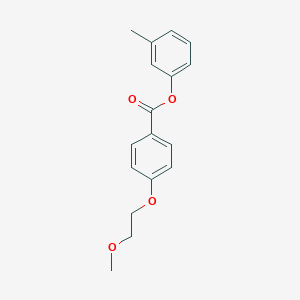![molecular formula C18H19FN2O2 B267696 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer. The synthesis of BAY 43-9006 involves a complex process that requires specialized equipment and expertise.
Mécanisme D'action
BAY 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR. Raf-1 and B-Raf are involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival. VEGFR is involved in angiogenesis, the process by which new blood vessels are formed. By inhibiting these kinases, BAY 43-9006 suppresses tumor growth and angiogenesis.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects. It suppresses tumor growth and angiogenesis by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 43-9006 has several advantages for lab experiments. It has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to synthesize, making it readily available for lab experiments. However, BAY 43-9006 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of BAY 43-9006. One potential direction is the development of new formulations that improve its solubility and half-life. Another direction is the investigation of its potential therapeutic applications in inflammatory diseases. Additionally, the study of its interactions with other drugs and its potential for combination therapy is an area of future research. Finally, the study of its effects on cancer stem cells, which are thought to play a crucial role in cancer progression and recurrence, is an area of growing interest.
Méthodes De Synthèse
The synthesis of BAY 43-9006 involves a multi-step process that requires the use of specialized equipment and expertise. The first step involves the synthesis of 4-aminophenyl-2-fluorobenzamide, which is then reacted with tert-butyl isocyanate to form N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide. The final product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of tumor growth and angiogenesis, making BAY 43-9006 a promising candidate for cancer therapy.
Propriétés
Nom du produit |
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide |
|---|---|
Formule moléculaire |
C18H19FN2O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-[4-(tert-butylcarbamoyl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H19FN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
SWVYGEGEBOSART-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)
![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-[2-(allyloxy)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B267633.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
